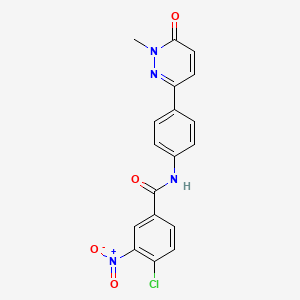

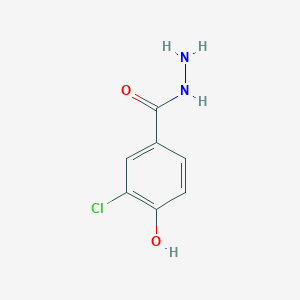

3-((4-fluorophenyl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to “3-((4-fluorophenyl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide” typically involves reactions that yield high-purity products. For example, a related compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, was prepared through a reaction between benzo[d]thiazol-2-amine and flurbiprofen, characterized by spectroscopic data such as 1H, 13C, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2021).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is often elucidated through spectroscopic techniques, including NMR, IR, and mass spectrometry, which provide detailed insights into their chemical composition and configuration. For instance, the molecular structure and spectroscopic characterization of related sulfonamide compounds have been extensively studied, demonstrating their complex interactions and structural details (Durgun et al., 2016).

科学的研究の応用

Antimicrobial Activity

A study synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (an intermediate of the antibiotic drug linezolid), showing potent antimicrobial activity against bacteria and fungi. The sulfonamide derivatives were highlighted as potent antifungal agents compared to carbamate derivatives. Molecular docking studies further supported these findings by demonstrating good binding affinities of the compounds at the active enzyme site of topoisomerase II gyrase A (D. B. Janakiramudu et al., 2017).

Fluoroalkylative Aryl Migration

Another research effort explored the synthetic application of fluorinated sulfinate salts as di- and monofluoroalkyl radical precursors in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This study provides insights into the novel synthetic routes facilitated by the properties of sulfonamide compounds (Zhengbiao He et al., 2015).

Anticonvulsant Agents

Research into the synthesis of azoles incorporating a sulfonamide moiety demonstrated their potential as anticonvulsant agents. The study synthesized and evaluated various derivatives, with several compounds showing protection against picrotoxin-induced convulsion, highlighting the therapeutic potential of such compounds in neurological conditions (A. A. Farag et al., 2012).

Tumor Hypoxia Markers

In a study focused on tumor hypoxia, three novel nitroimidazole-based thioflavin-T derivatives were synthesized and radiolabeled for use as tumor hypoxia markers. These compounds showed potential for localizing in tumors and differentiating between hypoxic and aerobic cells, indicating their utility in cancer diagnosis and treatment evaluation (Zejun Li et al., 2005).

Antidiabetic Agents

A study on the synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents presented compounds with significant hypoglycemic activity. The research emphasizes the role of structure–activity relationships in developing potential antidiabetic medications (H. Faidallah et al., 2016).

特性

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O7S3/c19-12-1-5-14(6-2-12)31(26,27)10-9-16(23)21-18-20-11-17(30-18)32(28,29)15-7-3-13(4-8-15)22(24)25/h1-8,11H,9-10H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMCTPSHZMFBIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-fluorophenyl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2498153.png)

![1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2498154.png)

![4-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2498155.png)

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498159.png)

![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B2498172.png)

![N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2498174.png)